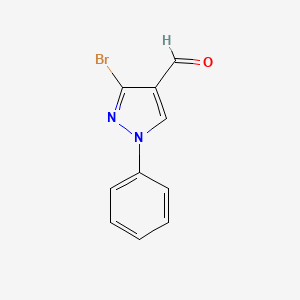

3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde

説明

特性

分子式 |

C10H7BrN2O |

|---|---|

分子量 |

251.08 g/mol |

IUPAC名 |

3-bromo-1-phenylpyrazole-4-carbaldehyde |

InChI |

InChI=1S/C10H7BrN2O/c11-10-8(7-14)6-13(12-10)9-4-2-1-3-5-9/h1-7H |

InChIキー |

KWKFGQFTVRRJCD-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)Br)C=O |

製品の起源 |

United States |

Technical Dossier: 3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde

The following technical guide details the structural properties, synthetic pathways, and reactivity profile of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde .

The "Dual-Handle" Scaffold for Divergent Heterocyclic Synthesis

Executive Summary

In the landscape of modern medicinal chemistry, 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 2138148-02-2) represents a high-value "lynchpin" intermediate. Unlike its mono-functionalized counterparts, this molecule possesses two orthogonal reactive sites: an electrophilic aldehyde at C4 and a chemically distinct bromide at C3 . This duality allows for divergent synthesis, enabling researchers to sequentially elaborate the scaffold into complex kinase inhibitors, anti-inflammatory agents, and agrochemicals without protecting group manipulations. This guide analyzes its physicochemical profile, industrial synthesis via Vilsmeier-Haack haloformylation, and its application in palladium-catalyzed cross-coupling workflows.

Chemical Structure & Physicochemical Profile[1][2][3][4][5][6]

The molecule features a pyrazole core N-arylated at position 1. The steric and electronic interplay between the 1-phenyl ring and the 4-formyl group dictates its conformation and reactivity.

Structural Analysis[1][2][4][7][8]

-

Substituents:

-

N1: Phenyl group (Induces steric twist, preventing planarity with the pyrazole ring).

-

C3: Bromine atom (Weakly deactivating, excellent handle for Oxidative Addition).

-

C4: Carbaldehyde (Strongly electron-withdrawing, directs nucleophilic attack to the carbonyl carbon).

-

-

Electronic State: The pyrazole ring is electron-rich, but the C4-formyl group pulls electron density, making the C5 proton slightly acidic and the ring less susceptible to further electrophilic substitution.

Key Physical Properties (Experimental & Predicted)

| Property | Value / Description |

| CAS Number | 2138148-02-2 |

| Molecular Formula | C₁₀H₇BrN₂O |

| Molecular Weight | 251.08 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 110–115 °C (Typical for analog class) |

| Predicted LogP | 2.8 ± 0.4 (Lipophilic) |

| H-Bond Acceptors | 2 (N2, O) |

| H-Bond Donors | 0 |

| Solubility | Soluble in DMSO, DMF, DCM, CHCl₃; Insoluble in water.[10] |

Synthetic Pathways[5][8][16]

The most authoritative and scalable method for synthesizing 3-halo-1-phenyl-pyrazole-4-carbaldehydes is the Vilsmeier-Haack Haloformylation . This "one-pot" transformation converts a pyrazolone precursor directly into the functionalized aldehyde.

Primary Route: Vilsmeier-Haack Haloformylation

This protocol utilizes phosphorus oxybromide (POBr₃) and dimethylformamide (DMF) to simultaneously brominate the C3 position and formylate the C4 position of a 3-pyrazolone substrate.

Mechanism:

-

Reagent Formation: DMF reacts with POBr₃ to form the electrophilic Vilsmeier bromo-iminium salt.

-

O-Sulfonylation/Activation: The enol form of 1-phenyl-3-pyrazolone attacks the phosphorus center.

-

C4 Formylation: The pyrazole C4 (nucleophilic enamine-like carbon) attacks the iminium species.

-

Bromination: The C3-O-P bond is cleaved by bromide attack, installing the C3-Br.

-

Hydrolysis: Aqueous workup unmasks the C4-aldehyde.

Alternative Route: Functionalization of 3-Bromo-1-phenylpyrazole

If 3-bromo-1-phenylpyrazole is available, direct formylation can be achieved, though C4 reactivity is reduced by the bromine.

-

Reagents: POCl₃ / DMF (Standard Vilsmeier).[10]

-

Conditions: Requires elevated temperatures (90–100 °C) to overcome the deactivating effect of the C3-bromine.

Reactivity Profile & Divergent Synthesis

The power of this scaffold lies in its ability to undergo orthogonal reactions. The C4-aldehyde reacts with nucleophiles (amines, carbon nucleophiles), while the C3-bromide remains inert until activated by a transition metal catalyst (Suzuki, Sonogashira).

Visualization: The Divergent Workflow

The following diagram illustrates how a single starting material generates a library of bioactive compounds.

Figure 1: Divergent synthetic map showing orthogonal reactivity of the C4-aldehyde and C3-bromide handles.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Objective: Selective arylation at C3 while preserving the C4-aldehyde.

Rationale: The C3-Br bond in pyrazoles is less reactive than phenyl bromides due to the electron-rich nature of the ring. However, the electron-withdrawing C4-aldehyde activates the C3-Br bond towards oxidative addition, making this reaction highly efficient under standard conditions.

Materials

-

Substrate: 3-Bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (1.0 equiv)

-

Coupling Partner: Aryl boronic acid (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

-

Base: K₂CO₃ (2.5 equiv) or Cs₂CO₃ (2.0 equiv)

-

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology

-

Setup: Charge a dried Schlenk tube or microwave vial with the substrate, aryl boronic acid, base, and Pd catalyst.

-

Degassing: Seal the vessel and purge with Argon or Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid or oxidation of the catalyst.

-

Solvent Addition: Add the degassed Dioxane/Water mixture via syringe.

-

Reaction:

-

Thermal: Heat to 80–90 °C for 4–6 hours.

-

Microwave: Irradiate at 100 °C for 30–45 minutes.

-

-

Monitoring: Monitor via TLC (typically 20% EtOAc/Hexane). The product will be more polar than the starting bromide but less polar than the boronic acid.

-

Workup: Dilute with ethyl acetate, wash with water and brine. Dry over Na₂SO₄.[11]

-

Purification: Flash column chromatography (Silica gel).

Self-Validating Check: The disappearance of the characteristic aldehyde proton signal (~9.9 ppm) in NMR indicates a side reaction (oxidation/reduction). If the signal remains but shifts slightly, the coupling was successful.

Safety & Handling

-

Hazard Identification: The compound is an aldehyde and an organobromide. Treat as a potential skin sensitizer and respiratory irritant.

-

Reactivity: Avoid strong oxidizing agents. The aldehyde is susceptible to oxidation to the carboxylic acid in air over prolonged periods; store under inert gas at 2–8 °C.

-

Waste: Dispose of palladium-contaminated waste in designated heavy metal streams.

References

-

Vilsmeier-Haack Haloformylation Mechanism

-

Methodology: "Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions." Arkivoc, 2011.[9]

-

-

Suzuki Coupling on Pyrazoles

- Protocol: "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of Organic Chemistry, 2014.

-

General Pyrazole Reactivity

-

Review: "Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity." Arkivoc, 2011.[9]

-

-

CAS Registry Data

-

Compound: 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 2138148-02-2).[5]

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. 3-(3-Bromo-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 3-(3-Bromo-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. CAS#:2138148-02-2 | 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde | Chemsrc [chemsrc.com]

- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 7. 3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. epubl.ktu.edu [epubl.ktu.edu]

- 10. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-bromo-1-phenylpyrazole-4-carboxaldehyde

<

Abstract

This technical guide provides a comprehensive overview of 3-bromo-1-phenylpyrazole-4-carboxaldehyde, a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its physicochemical properties, provide a detailed and validated synthesis protocol, explore its chemical reactivity, and discuss its applications as a key intermediate in the development of novel therapeutic agents. This document is intended to serve as a practical resource for scientists and professionals in drug discovery and organic synthesis, offering both foundational knowledge and actionable experimental insights.

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3][4] The well-known anti-inflammatory drug Celecoxib, a selective COX-2 inhibitor, prominently features a pyrazole core, underscoring the therapeutic potential of this heterocyclic system.[3][5][6]

3-bromo-1-phenylpyrazole-4-carboxaldehyde emerges as a particularly valuable intermediate. Its structure incorporates three key functional handles:

-

The Aldehyde Group: A versatile functional group that can undergo a wide range of transformations, including reductive amination, Wittig reactions, and condensations, to introduce diverse molecular fragments.

-

The Bromo Substituent: An ideal site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the construction of complex biaryl and acetylenic structures.

-

The Pyrazole Core: Provides a stable, aromatic platform that can be further functionalized and is known to contribute to favorable pharmacokinetic properties.

This guide will systematically explore the synthesis and utility of this powerful synthetic intermediate.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is fundamental for its effective use in a laboratory setting.

Physical Properties

The key physicochemical properties of 3-bromo-1-phenylpyrazole-4-carboxaldehyde are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₁BrN₂O | [7][8] |

| Molecular Weight | 327.18 g/mol | [7][8] |

| Appearance | Off-white to pale yellow solid/needles | [8] |

| Melting Point | 140-147 °C | [8] |

| CAS Number | 36640-41-2 | [8] |

| Boiling Point | 483.1 °C at 760 mmHg (Predicted) | [9] |

| Density | 1.42 g/cm³ (Predicted) | [9] |

Spectroscopic Data (Typical)

While specific spectra should be acquired for each synthesized batch, the following represents typical data for structure confirmation.

-

¹H NMR (CDCl₃, 300 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the phenyl and bromophenyl rings, typically in the range of δ 7.2-7.8 ppm. A sharp singlet for the pyrazole C5-H proton will appear further downfield, around δ 8.3-8.5 ppm. The most deshielded proton will be the aldehyde proton, appearing as a sharp singlet near δ 9.9-10.1 ppm.

-

¹³C NMR (CDCl₃): The carbon spectrum will show signals for the aromatic carbons, the pyrazole ring carbons, and a highly deshielded signal for the aldehyde carbonyl carbon, typically above 185 ppm.

-

IR (KBr, cm⁻¹): The infrared spectrum will be dominated by a strong carbonyl (C=O) stretching vibration for the aldehyde group, typically appearing around 1680-1700 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.[10]

-

Mass Spectrometry (EI): The mass spectrum will show a characteristic isotopic pattern for the molecular ion (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Synthesis: The Vilsmeier-Haack Approach

The most common and efficient method for synthesizing pyrazole-4-carboxaldehydes is the Vilsmeier-Haack reaction.[11][12] This reaction involves the formylation of an electron-rich precursor, in this case, a phenylhydrazone derivative, using the Vilsmeier reagent generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[13][14][15]

Rationale and Mechanism

The Vilsmeier-Haack reaction is a powerful tool for introducing a formyl group onto electron-rich aromatic and heterocyclic systems.[16][17] The mechanism proceeds in two main stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form a highly electrophilic chloroiminium salt, also known as the Vilsmeier reagent.[14][15] This species is the active formylating agent.

-

Electrophilic Attack and Cyclization: The phenylhydrazone precursor undergoes intramolecular cyclization and electrophilic substitution by the Vilsmeier reagent at the electron-rich 4-position of the newly formed pyrazole ring. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.[17]

The choice of this method is justified by its high yields, operational simplicity, and the ready availability of starting materials.

Synthesis Workflow Diagram

Caption: Synthesis workflow for 3-bromo-1-phenylpyrazole-4-carboxaldehyde.

Detailed Experimental Protocol

This protocol is a synthesis of established literature procedures.[7][10]

Step 1: Synthesis of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine

-

To a solution of 4-bromoacetophenone (0.02 mol) in 60 mL of ethanol in a round-bottom flask, add phenylhydrazine (0.022 mol).

-

Add a catalytic amount of glacial acetic acid (approx. 1 mL).

-

Fit the flask with a condenser and reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The product hydrazone will often precipitate.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product is typically used in the next step without further purification.

Step 2: Synthesis of 3-bromo-1-phenylpyrazole-4-carboxaldehyde

-

Caution: This step should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

-

In a three-neck flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous DMF (7 mL) and cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (POCl₃, 4.2 mL, ~45 mmol) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C.

-

After the addition is complete, stir the mixture for 30 minutes at 0 °C to allow for the complete formation of the Vilsmeier reagent.

-

Dissolve the hydrazone from Step 1 (0.015 mol) in a minimal amount of anhydrous DMF (10-15 mL).

-

Add the hydrazone solution dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition, remove the ice bath and heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction by TLC.

-

Cool the mixture back to room temperature and then carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium carbonate (Na₂CO₃) or sodium hydroxide (NaOH) until the pH is approximately 8-9.

-

The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or chloroform) or by column chromatography on silica gel.[18]

Chemical Reactivity and Synthetic Utility

The synthetic power of 3-bromo-1-phenylpyrazole-4-carboxaldehyde lies in the distinct reactivity of its functional groups, allowing for sequential and regioselective modifications.

Reactivity Map

Caption: Key reactive sites and corresponding transformations of the title compound.

Reactions at the Aldehyde Group

The aldehyde is a gateway to a vast array of derivatives.

-

Condensation Reactions: It readily undergoes Knoevenagel condensation with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) and Wittig reactions with phosphorus ylides to form α,β-unsaturated systems.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) provides a straightforward route to substituted aminomethyl-pyrazoles.

-

Formation of Heterocycles: The aldehyde can serve as an electrophilic partner in condensation reactions with dinucleophiles to construct new heterocyclic rings fused to or appended to the pyrazole core. For instance, reaction with thiosemicarbazide can yield thiosemicarbazone derivatives, which are valuable intermediates for thiazoles.[19]

Reactions at the Bromo Group

The C3-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery.

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids (or esters) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, K₃PO₄) allows for the direct installation of new aryl groups at the 3-position.[20] This is a premier method for constructing biaryl scaffolds.

-

Sonogashira Coupling: Coupling with terminal alkynes using a palladium catalyst and a copper(I) co-catalyst provides access to 3-alkynylpyrazole derivatives.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the bromo-pyrazole with a wide range of amines, providing access to 3-aminopyrazole derivatives.

Applications in Medicinal Chemistry

This compound is primarily used as a scaffold to generate libraries of molecules for drug discovery programs. Its derivatives have been investigated for a range of therapeutic targets.

-

Anti-inflammatory Agents: As an analogue of the celecoxib scaffold, derivatives are frequently synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.[6][19] By modifying the substituents at the 3- and 4-positions, researchers can fine-tune the selectivity and potency for COX-1 versus COX-2.

-

Anticancer Agents: The pyrazole scaffold is present in numerous kinase inhibitors. Derivatives of 3-bromo-1-phenylpyrazole-4-carboxaldehyde have been explored as potential inhibitors of protein kinases like EGFR and HER-2, which are implicated in various cancers.[19]

-

Antiviral Agents: Pyrazole-containing compounds have shown promise as antiviral agents, including activity against the Hepatitis C virus (HCV).[5][21] The ability to rapidly diversify the core structure makes it an attractive starting point for antiviral discovery campaigns.

Safety and Handling

-

Hazard Identification: While comprehensive toxicological data is not available, similar aromatic aldehydes and bromo-heterocycles should be handled with care. It may cause skin and eye irritation.

-

Handling Precautions: Handle in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[9]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.[8][9]

Conclusion

3-bromo-1-phenylpyrazole-4-carboxaldehyde is a high-value, versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its aldehyde and bromo functional groups provide a robust platform for the rapid generation of molecular diversity. For researchers and drug development professionals, this compound represents a key starting material for accessing novel chemical matter with significant potential for discovering next-generation therapeutic agents.

References

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2013). MDPI. [Link]

-

4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties. (2003). PubMed. [Link]

-

New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. (n.d.). PMC. [Link]

-

Developments in Synthesis of the Anti-inflammatory Drug, Celecoxib: A Review. (2013). Recent Patents on Inflammation & Allergy Drug Discovery. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (n.d.). Sci-Hub. [Link]

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2012). PMC. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2025). ResearchGate. [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Asian Journal of Chemistry. [Link]

-

A review of pyrazole an its derivative. (2021). National Journal of Pharmaceutical Sciences. [Link]

-

Vilsmeier-Haack Reaction. (n.d.). Cambridge University Press. [Link]

-

Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (n.d.). ResearchGate. [Link]

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). PMC. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Journal of Applicable Chemistry. [Link]

-

194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Arkivoc. [Link]

-

Vilsmeier–Haack reaction. (n.d.). Wikipedia. [Link]

-

(PDF) 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. (2011). ResearchGate. [Link]

-

Vilsmeier-Haack Reaction. (2025). J&K Scientific LLC. [Link]

-

4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. (2009). MDPI. [Link]

-

Vilsmeier-Haack Reaction. (2021). YouTube. [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl. [Link]

-

Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Drug Delivery and Therapeutics. [Link]

-

SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. (2021). Semantic Scholar. [Link]

Sources

- 1. pharmajournal.net [pharmajournal.net]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. mdpi.com [mdpi.com]

- 6. 4-substituted 1,5-diarylpyrazole, analogues of celecoxib: synthesis and preliminary evaluation of biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. echemi.com [echemi.com]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Vilsmeier-Haack Reaction (Chapter 112) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. jk-sci.com [jk-sci.com]

- 16. ijpcbs.com [ijpcbs.com]

- 17. youtube.com [youtube.com]

- 18. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. epubl.ktu.edu [epubl.ktu.edu]

- 21. Sci-Hub. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents / Molecules, 2013 [sci-hub.box]

molecular weight and formula of 3-bromo-1-phenyl-pyrazole-4-aldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-bromo-1-phenyl-pyrazole-4-aldehyde, a heterocyclic compound with significant potential in synthetic chemistry and drug discovery. While this specific isomer, with bromine at the C3 position of the pyrazole ring, is not as widely documented as its phenyl-brominated counterparts, this document consolidates theoretical knowledge and data from closely related structures to offer a thorough technical resource.

Core Molecular Attributes

3-Bromo-1-phenyl-pyrazole-4-aldehyde is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities.[1] The strategic placement of the bromo, phenyl, and aldehyde groups on the pyrazole scaffold offers multiple avenues for further chemical modification, making it a valuable building block in medicinal chemistry.

Chemical Formula and Molecular Weight

Based on its chemical structure, the molecular formula and weight have been determined as follows:

| Attribute | Value |

| Chemical Formula | C₁₀H₇BrN₂O |

| Molecular Weight | 251.08 g/mol |

| IUPAC Name | 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde |

Structural Representation

Caption: 2D structure of 3-bromo-1-phenyl-pyrazole-4-aldehyde.

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach involves the synthesis of a 3-bromo-1-phenyl-pyrazole precursor, followed by formylation at the 4-position.

Caption: Proposed synthetic workflow for 3-bromo-1-phenyl-pyrazole-4-aldehyde.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Phenyl-pyrazolidine-3,5-dione

-

In a round-bottom flask, dissolve phenylhydrazine in a suitable solvent such as dichloromethane.

-

Cool the solution in an ice bath and add malonyl dichloride dropwise with constant stirring.

-

Allow the reaction to proceed to completion, monitor by TLC.

-

The resulting precipitate of 1-phenyl-pyrazolidine-3,5-dione can be filtered, washed, and dried.

Step 2: Synthesis of 3,5-dibromo-1-phenyl-1H-pyrazole

-

Treat 1-phenyl-pyrazolidine-3,5-dione with a brominating agent like phosphorus oxybromide.

-

The reaction is typically heated to drive it to completion.

-

After cooling, the reaction mixture is carefully quenched with water and the product is extracted with an organic solvent.

Step 3: Synthesis of 3-bromo-1-phenyl-1H-pyrazole

-

Selective debromination at the 5-position can be achieved by lithium-halogen exchange.

-

Dissolve 3,5-dibromo-1-phenyl-1H-pyrazole in dry THF and cool to -78°C under an inert atmosphere.

-

Add a stoichiometric amount of n-butyllithium and stir for a short period.

-

Quench the reaction with water to protonate the lithiated intermediate.

Step 4: Formylation to 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde

-

The Vilsmeier-Haack reaction is employed for formylation.[2][3][4]

-

In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride to dimethylformamide (DMF) at 0°C.

-

Add the 3-bromo-1-phenyl-1H-pyrazole to the Vilsmeier reagent.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, pour the reaction mixture onto crushed ice and neutralize with a base to precipitate the product.

-

The crude product can be purified by recrystallization or column chromatography.

Physicochemical Properties

The physicochemical properties of 3-bromo-1-phenyl-pyrazole-4-aldehyde can be inferred from its structure and comparison with related compounds.

| Property | Estimated Value/Characteristic | Rationale |

| Physical State | Solid | Similar substituted pyrazoles are typically solids at room temperature. |

| Melting Point | 100-150 °C | The presence of the polar aldehyde and the rigid aromatic systems would lead to a relatively high melting point. The melting point of the related 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is 413–415 K (140-142 °C).[4] |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, chloroform). Sparingly soluble in water. | The aromatic nature of the compound suggests solubility in organic solvents, while the polarity is not sufficient for significant water solubility. |

| Boiling Point | > 400 °C | High molecular weight and polarity suggest a high boiling point. The boiling point of the related 3-(4-bromo-phenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is 483.1ºC at 760mmHg.[5] |

Reactivity and Applications in Synthesis

The chemical reactivity of 3-bromo-1-phenyl-pyrazole-4-aldehyde is dictated by its three key functional groups: the pyrazole ring, the bromo substituent, and the aldehyde. This trifunctional nature makes it a versatile intermediate for the synthesis of more complex molecules.

Key Reaction Pathways

Caption: Potential reaction pathways for 3-bromo-1-phenyl-pyrazole-4-aldehyde.

-

Reactions involving the aldehyde group: The aldehyde functionality is a gateway to a multitude of chemical transformations. It can undergo condensation reactions with amines to form Schiff bases, with hydrazines to yield hydrazones, and participate in Wittig reactions to form alkenes. Furthermore, it can be reduced to the corresponding alcohol or oxidized to a carboxylic acid, providing access to a wider range of derivatives.

-

Palladium-catalyzed cross-coupling reactions: The bromo substituent at the C3 position is amenable to various palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of substituents, including aryl, alkynyl, and vinyl groups, via Suzuki, Sonogashira, and Heck couplings, respectively. Buchwald-Hartwig amination can be employed to introduce nitrogen-based functionalities. These reactions are powerful tools for building molecular complexity.

Potential Applications in Drug Discovery

Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The structural motifs present in 3-bromo-1-phenyl-pyrazole-4-aldehyde make it an attractive scaffold for the development of novel therapeutic agents. For instance, the related compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, has been investigated as a template for inhibitors of microsomal prostaglandin E₂ synthase-1 (mPGES-1) and 5-lipoxygenase (5-LO), enzymes involved in inflammation.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is not available, a conservative approach to handling should be adopted based on the data for structurally similar compounds.

| Hazard Category | Precautionary Measures |

| Acute Toxicity | The related compound 3-phenyl-1H-pyrazole-4-carbaldehyde is harmful if swallowed.[6][7] Assume the same for the 3-bromo derivative. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection. |

| Skin and Eye Irritation | Causes skin and serious eye irritation.[6] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. |

| Respiratory Irritation | May cause respiratory irritation.[8] Handle in a well-ventilated area or in a fume hood. |

| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. |

Disclaimer: The safety information provided is based on data for structurally related compounds and should be used as a guideline. A thorough risk assessment should be conducted before handling this chemical.

Conclusion

3-Bromo-1-phenyl-pyrazole-4-aldehyde represents a promising, albeit currently under-documented, chemical entity. Its trifunctional nature provides a rich platform for chemical exploration, enabling the synthesis of diverse molecular architectures. The insights provided in this guide, derived from established chemical principles and data from analogous compounds, are intended to serve as a valuable resource for researchers and scientists working at the forefront of chemical synthesis and drug discovery. Further experimental validation of the properties and reactivity of this compound is warranted and is expected to unlock its full potential as a versatile building block in modern chemistry.

References

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl. (n.d.). Retrieved February 15, 2026, from [Link]

-

1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). Retrieved February 15, 2026, from [Link]

-

3-(4-Bromo-phen-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PubMed. (2011-10-01). Retrieved February 15, 2026, from [Link]

-

chemical label 3-bromo-1-methyl-1H-pyrazole-4-carbaldehyde. (n.d.). Retrieved February 15, 2026, from [Link]

-

3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

-

(PDF) Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

-

3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. smolecule.com [smolecule.com]

- 6. fishersci.com [fishersci.com]

- 7. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemical-label.com [chemical-label.com]

The Isomer Divergence: 3-Bromo vs. 5-Bromo Pyrazole Carbaldehydes

The following technical guide details the structural, synthetic, and reactive divergences between 3-bromo and 5-bromo pyrazole-4-carbaldehydes.

Executive Summary: The Tautomer Trap

In the field of heterocyclic chemistry and kinase inhibitor design, the distinction between 3-bromo and 5-bromo pyrazole derivatives is a frequent source of structural misassignment.

For the unsubstituted parent molecule (1H-pyrazole ), positions 3 and 5 are chemically equivalent due to rapid annular tautomerism (proton migration between N1 and N2).[1][2][3] However, as soon as the nitrogen is substituted (N-alkylation or protection), this symmetry breaks.[1][3] The resulting 1-substituted-3-bromo and 1-substituted-5-bromo isomers possess vastly different steric environments, electronic profiles, and reactivities.[1][2][3]

This guide focuses on the 4-carbaldehyde scaffold (Figure 1), a critical intermediate for synthesizing "hinge-binder" motifs in drug discovery.[1][2][3]

Structural Anatomy & Numbering Logic

To navigate this topic, one must adhere to strict IUPAC numbering rules for azoles. The nitrogen bearing the substituent (R) is always N1 .[1][2]

-

Isomer A (3-Bromo): The bromine is at position 3, distal to the N-substituent.[1][2][3]

-

Characteristics: Sterically accessible; mimics the "meta" position in pyridine.[1]

-

-

Isomer B (5-Bromo): The bromine is at position 5, adjacent to the N-substituent.[1][2][3]

-

Characteristics: Sterically congested; C5-H is significantly more acidic than C3-H (in the non-brominated precursor).[3]

-

Visualizing the Divergence

Figure 1: The "Fork in the Road" – N-substitution locks the tautomer, creating two distinct chemical entities.

Analytical Differentiation (The "Litmus Test")

Distinguishing these isomers requires NMR spectroscopy. Simple 1D Proton NMR is often insufficient without comparative standards. NOE (Nuclear Overhauser Effect) is the definitive method.[1]

NMR Diagnostic Criteria

| Feature | 3-Bromo Isomer | 5-Bromo Isomer | Mechanistic Reason |

| NOE Correlation | Strong NOE between N-Methyl (or N-R) and C5-H .[3] | No NOE between N-Methyl and C5-Br (no proton).[3] | Proximity: In the 3-bromo isomer, the C5 position holds a proton that is spatially close to the N-substituent. |

| C3-Br typically ~125-130 ppm.[1][3] | C5-Br typically ~115-120 ppm.[3] | Shielding: The C5 position is more electron-rich due to the adjacent N lone pair interaction. | |

| C5-H is deshielded (downfield, ~8.0 ppm).[1][2][3] | C3-H is shielded (upfield, ~7.6 ppm).[1][2][3] | Anisotropy: The C5 proton sits in the descreening zone of the N1-N2 bond.[1][3] |

The NOE Logic Flow

Figure 2: Decision tree for structural assignment using NOE spectroscopy.

Synthetic Pathways

Route A: The Vilsmeier-Haack Approach (Standard)

This is the most common route to the 4-carbaldehyde.[3]

-

Starting Material: 1-Methyl-3-bromopyrazole (Commercial) or 1-Methyl-5-bromopyrazole (Specialty).[3]

-

Reagent:

/ DMF. -

Mechanism: Electrophilic aromatic substitution at C4.

-

Outcome: High yields for 3-bromo; lower yields for 5-bromo due to steric crowding at the reactive C4 center.

Route B: The "Halogen Dance" (Advanced)

If you only have the 4-bromo or 5-bromo starting material and need to swap positions, the Halogen Dance reaction is a powerful tool.[1][3]

-

Mechanism: Lithium-halogen exchange is faster than deprotonation. However, if you treat a 4-bromo-1-substituted pyrazole with LDA (Lithium Diisopropylamide), the base deprotonates C5 (most acidic).[1][2][3] The resulting anion is unstable and the bromine migrates from C4 to C5 to relieve charge repulsion, or vice versa depending on thermodynamic stability.[1][2]

-

Utility: This allows access to the elusive 5-bromo-4-formyl scaffold from more common precursors.

Reactivity Profile: Suzuki Coupling

For drug development, the position of the bromine dictates the vector of the new substituent.[1][2][3]

-

3-Bromo Reactivity:

-

High Reactivity: The C3 position is unhindered.

-

Scope: Accepts bulky boronic acids/esters easily.

-

Use Case: Extending the molecule into the solvent-exposed region of a kinase pocket.[3]

-

-

5-Bromo Reactivity:

-

Low Reactivity: The C5 position is flanked by the N-substituent (N-Me, N-Ph).[1][3] This creates significant steric clash (A-strain) with the incoming Palladium catalyst.[1]

-

Conditions: Requires specialized ligands (e.g., S-Phos, X-Phos) and higher temperatures.[1]

-

Use Case: Creating twisted bi-aryl systems or inducing specific conformational locks.

-

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-1-methyl-1H-pyrazole-4-carbaldehyde

(Based on Vilsmeier-Haack Formylation)

-

Preparation: In a flame-dried round-bottom flask, charge DMF (3.0 equiv) and cool to 0°C under

. -

Activation: Add

(1.2 equiv) dropwise. Stir for 30 min at 0°C to form the Vilsmeier salt (white precipitate may form).[1] -

Addition: Add 3-bromo-1-methyl-1H-pyrazole (1.0 equiv) dissolved in minimal DMF dropwise.

-

Reaction: Warm to 80°C and stir for 4 hours. Monitor by TLC (EtOAc/Hex).

-

Quench: Pour the hot reaction mixture onto crushed ice/saturated

. -

Isolation: Extract with EtOAc (3x). Wash organics with brine, dry over

, and concentrate.[1][2] Recrystallize from Ethanol.-

Expected Yield: 75-85%[3]

-

Appearance: Off-white solid.

-

Protocol 2: Regioselective Synthesis of 5-Bromo Isomer (Lithiation Route)

(Requires strict anhydrous conditions)

-

Lithiation: Dissolve 1-methyl-1H-pyrazole in dry THF at -78°C. Add n-BuLi (1.1 equiv) dropwise. (Deprotonation occurs exclusively at C5).[2]

-

Bromination: Add

or NBS (1.1 equiv) in THF. Stir at -78°C for 1h. -

Formylation: (Note: If the aldehyde is needed at C4, a second step is required. If aldehyde is needed at C5, add DMF now).[1] To get 5-bromo-4-formyl : Isolate the 5-bromo intermediate, then subject it to the Vilsmeier-Haack conditions described in Protocol 1.[1][3]

References

-

Vilsmeier-Haack Formylation of Pyrazoles

-

Halogen Dance Mechanism

-

NMR Differentiation (NOE)

- Title: Guide to NOE Experiments.

- Source: Australian N

-

URL:[Link]

-

Suzuki Coupling on Pyrazoles

Sources

A Comparative Analysis of Pyrazole-4-Carbaldehyde Scaffolds: 3-Bromo-1-phenyl vs. 3-(4-Bromophenyl) Analogs

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2][3][4] Its metabolic stability and versatile bioisosteric properties make it an attractive core for drug design.[1][3] Within this class, pyrazole-4-carbaldehydes are exceptionally valuable as synthetic intermediates, providing a reactive handle for extensive molecular elaboration.[5][6][7][8] This guide presents a detailed comparative analysis of two structurally related, yet functionally distinct, pyrazole building blocks: 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (hereafter, Core Structure A ) and 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (hereafter, Core Structure B ). We will dissect their synthesis, structural nuances, comparative reactivity, and strategic application in the rational design of novel therapeutics, providing field-proven insights and detailed experimental protocols for the practicing scientist.

Foundational Synthesis: The Vilsmeier-Haack Reaction

The most direct and widely adopted method for introducing a formyl group at the C4 position of the pyrazole ring is the Vilsmeier-Haack reaction.[5][9][10] This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[11][12]

Mechanism of Action

The reaction proceeds via a two-stage mechanism. First, the Vilsmeier reagent, a highly electrophilic chloroiminium salt, is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid halide (typically phosphorus oxychloride, POCl₃).[13][14] In the second stage, the electron-rich pyrazole ring attacks this electrophile, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final carbaldehyde.[14]

Caption: Generalized workflow of the Vilsmeier-Haack reaction for pyrazole synthesis.

Experimental Protocol: Synthesis of Core Structure B

The synthesis of 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (Core Structure B ) provides a clear example of this methodology, starting from the corresponding hydrazone precursor.

Protocol: Vilsmeier-Haack Cyclization and Formylation [10]

-

Reagent Preparation: In a flask equipped with a dropping funnel and magnetic stirrer, cool 7 mL of dimethylformamide (DMF) in an ice bath. Add 4.16 mL (44.7 mmol) of phosphoryl chloride (POCl₃) dropwise while maintaining the temperature at 0-5 °C. Stir the resulting mixture for 30 minutes at this temperature to form the Vilsmeier reagent.

-

Precursor Addition: Dissolve 4.3 g (14.9 mmol) of (E)-1-(1-(4-bromophenyl)ethylidene)-2-phenylhydrazine (the hydrazone precursor) in 10 mL of DMF.

-

Reaction: Add the precursor solution slowly to the Vilsmeier reagent mixture. After the addition is complete, remove the ice bath and heat the reaction mixture to 70 °C. Maintain stirring at this temperature for 4 hours.

-

Quench and Workup: Cool the mixture back to 0 °C in an ice bath. Carefully quench the reaction by the slow addition of cold water. Adjust the pH to 12 using a saturated aqueous sodium carbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by washing with methanol to yield the title compound.

Trustworthiness Note: The successful formation of the pyrazole-4-carbaldehyde is confirmed by the appearance of characteristic signals in NMR spectroscopy: a singlet for the pyrazole H5 proton and a singlet for the aldehyde proton (CHO) around 9-10 ppm.[9]

Comparative Structural and Spectroscopic Properties

The seemingly minor positional difference of the bromine atom between Core Structure A (on the pyrazole ring) and Core Structure B (on the C3-phenyl substituent) results in distinct electronic and conformational properties.

X-Ray Crystallography Insights

Single-crystal X-ray analysis of Core Structure B reveals significant conformational twisting.[10][15] The dihedral angles between the central pyrazole ring and the N1-phenyl and C3-bromophenyl rings are reported as 13.70° and 36.48°, respectively.[15][16] This non-planar arrangement is a critical feature that will influence how the molecule fits into a protein's binding pocket. While a specific crystal structure for Core Structure A is not detailed in the provided literature, similar pyrazole derivatives also exhibit such twists.[9][17]

Spectroscopic Data Comparison

The location of the bromine atom directly impacts the electronic environment of the molecule, leading to predictable differences in their spectroscopic signatures.

| Property | Core Structure A (3-bromo-) (Predicted) | Core Structure B (3-(4-bromophenyl)-) (Reported/Predicted) | Causality and Rationale |

| ¹H NMR (δ, ppm) | |||

| Aldehyde H (s) | ~9.9-10.1 | ~9.9-10.1 | The aldehyde group is in a similar electronic environment relative to the pyrazole core in both molecules. |

| Pyrazole H5 (s) | ~8.3-8.5 | ~8.4-8.6[18] | The electron-withdrawing bromine at C3 in A deshields H5. The phenyl group at C3 in B has a different anisotropic effect. |

| Phenyl H's (m) | ~7.3-7.8 | ~7.2-7.9[18] | Structure B will show distinct signals for two different phenyl ring systems (the N-phenyl and the C-bromophenyl). |

| ¹³C NMR (δ, ppm) | |||

| Aldehyde C=O | ~185[9] | ~185[9] | Characteristic chemical shift for an aromatic aldehyde. |

| Pyrazole C3 | ~135-140 | ~150-155 | The direct attachment of the electronegative bromine in A causes a significant upfield shift of C3 compared to the C3-aryl bond in B . |

| Pyrazole C4 | ~115-120 | ~110-115 | The substituent at C3 electronically influences the C4 position. |

| IR (cm⁻¹) | |||

| C=O Stretch | ~1670-1690 | ~1670-1690 | Strong, characteristic absorption for the aldehyde carbonyl group. |

| C-Br Stretch | ~550-650 | ~600-700 | The C(sp²)-Br stretch on the pyrazole ring (A ) may differ slightly from the C(aryl)-Br stretch (B ). |

Divergent Reactivity: A Tale of Two Bromines

The primary distinction in the synthetic utility of Core Structure A and Core Structure B lies in the reactivity of their respective bromine atoms. This difference dictates their roles as intermediates in drug discovery programs.

Core Structure A: A Hub for Core Diversification

In Structure A , the C3-Br bond is a versatile handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Heck reactions.[19][20] This allows for the direct modification of the pyrazole core, enabling the systematic exploration of the structure-activity relationship (SAR) at a critical position.

Caption: Synthetic diversification pathways for Core Structure A.

Protocol: Suzuki Cross-Coupling on a Pyrazole Scaffold [19][21]

Expertise Note: This generalized protocol is based on established methods for Suzuki couplings on bromo-heterocycles. The choice of base and solvent is critical for success and may require optimization.[21]

-

Setup: To a reaction vial, add 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde (Core Structure A , 1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and potassium bromide (KBr, 1.0 equiv).

-

Catalyst: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

-

Solvent: Add anhydrous solvent (e.g., a mixture of toluene and water, or DMF).

-

Reaction: Seal the vial and heat the mixture to 80-100 °C with vigorous stirring until TLC or LC-MS analysis indicates consumption of the starting material.

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over sodium sulfate, concentrate, and purify the residue by column chromatography on silica gel to afford the 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehyde.

Core Structure B: A Scaffold for Peripheral Modification

In Structure B , the bromine atom is located on the peripheral phenyl ring. While this C(aryl)-Br bond is also reactive towards cross-coupling, any diversification occurs on the C3 substituent, not the core pyrazole ring itself. This makes Structure B an ideal scaffold when the 1-phenyl, 3-phenyl-pyrazole core is a known pharmacophore, and the goal is to fine-tune properties like solubility or target engagement by modifying the periphery.

Shared Reactivity: The C4-Carbaldehyde

Both structures share the C4-carbaldehyde group, a versatile functional group for a host of chemical transformations, including:

-

Reductive Amination: To introduce substituted amine functionalities.

-

Wittig Reaction: To form alkenes.

-

Condensation Reactions: To form Schiff bases (aldimines) and other heterocycles.[18]

-

Oxidation/Reduction: To access the corresponding carboxylic acid or alcohol.

Strategic Applications in Drug Discovery

The choice between Core Structure A and Core Structure B is a strategic decision in a drug discovery campaign, driven by the project's SAR goals.

Caption: The pyrazole core as a scaffold for diverse biological activities.

-

Use Case for Core Structure A: In an early-stage lead discovery program, where the goal is to rapidly generate a diverse library of analogs to probe a binding site, Structure A is superior. Its C3-Br bond allows for the introduction of a wide array of chemical groups (aryl, heteroaryl, alkynyl, etc.) directly onto the pyrazole core, maximizing structural diversity.

-

Use Case for Core Structure B: In a lead optimization phase, where a specific 3-aryl pyrazole has already shown promising activity, Structure B becomes the scaffold of choice. The 4-bromophenyl group acts as a specific anchor or vector, and modifications via its bromine atom can be used to enhance potency, improve pharmacokinetic properties (e.g., by adding a solubilizing group), or block an undesirable metabolic pathway.

Conclusion

While 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde and its 3-(4-bromophenyl) analog are close structural relatives, they are fundamentally different tools for the medicinal chemist. Core Structure A is a versatile platform for core diversification, ideal for exploring broad SAR and discovering novel pharmacophores. In contrast, Core Structure B is a tailored scaffold for peripheral modification, best suited for the nuanced optimization of an established lead series. Understanding these distinct synthetic capabilities is paramount for designing efficient and logical drug discovery campaigns, leveraging the full potential of the pyrazole scaffold to address unmet medical needs.[22]

References

-

Kumar, A., & Bawa, S. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

-

Selvam, T. P., et al. (2014). Microwave-assisted synthesis, characterization and biological activity of novel pyrazole derivatives. ResearchGate. [Link]

-

Ghilane, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

-

Sahu, P. K., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

-

Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Akinlalu, A. O., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Chemistry. [Link]

-

Sharma, S., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Advances. [Link]

-

Sharma, S., et al. (2023). Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. RSC Publishing. [Link]

-

Abdel-Wahab, B. F., et al. (2012). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

-

Taha, M. O., et al. (2021). Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. [Link]

-

Pathak, R. B., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

-

Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

-

Zoubi, R., et al. (2018). New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity. Molecules. [Link]

-

Chawla, G., & Singh, M. (2016). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research. [Link]

-

Bhagat, V. D., et al. (2010). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]

-

Kumar, H. V., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Sharma, S., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Al-wsab, Z. A. A., et al. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]

-

Mikušová, K., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]

-

Mikušová, K., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]

-

Sonawane, V. B., & Mahulikar, P. P. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

-

Mikušová, K., et al. (2010). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

-

Chemistry Steps. (2023). Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Bakulev, V. A., et al. (2004). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]

-

SpectraBase. (n.d.). 3-(3-bromophenyl)-1H-pyrazole-4-carbaldehyde. Wiley. [Link]

-

Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. ResearchGate. [Link]

-

Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]

-

Reddy, P., et al. (2014). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry. [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpcbs.com [ijpcbs.com]

- 12. ajrconline.org [ajrconline.org]

- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 14. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 15. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. New Pyrazole-Hydrazone Derivatives: X-ray Analysis, Molecular Structure Investigation via Density Functional Theory (DFT) and Their High In-Situ Catecholase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. asianpubs.org [asianpubs.org]

- 19. epubl.ktu.edu [epubl.ktu.edu]

- 20. researchgate.net [researchgate.net]

- 21. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 22. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling and Solvent Selection for Halogenated Pyrazole Aldehydes

Executive Summary & Strategic Importance

Halogenated pyrazole aldehydes are critical pharmacophores in modern drug discovery, serving as precursors for p38 MAP kinase inhibitors, agrochemicals (e.g., tebufenpyrad analogs), and anti-viral agents. Their solubility profile is often the bottleneck in scaling synthesis from milligram to kilogram quantities.

This guide moves beyond basic solubility tables to provide a mechanistic framework for solvent selection. Unlike simple pyrazoles, the introduction of a halogen atom (Cl, Br, I, or CF₃) and a formyl group (-CHO) creates a "push-pull" electronic system that drastically alters solvation thermodynamics. Understanding these interactions is key to preventing "oiling out" during recrystallization and ensuring high-yield coupling reactions.

Mechanistic Solubility Analysis

To predict solubility, we must analyze the competing intermolecular forces within the crystal lattice versus the solvent shell.

The "Push-Pull" Dipole Effect

The pyrazole ring is electron-rich, but the aldehyde at the 4-position is strongly electron-withdrawing.

-

Halogen Impact: A halogen at the 3- or 5-position exacerbates lattice energy.

-

Fluorine/Trifluoromethyl: Increases lipophilicity but can induce strong dipole moments, often requiring higher polarity solvents than expected for "non-polar" analogs.

-

Chlorine/Bromine: Increases molecular weight and dispersion forces (London forces), generally reducing solubility in protic solvents like methanol.

-

-

N-Substitution:

-

1H-Pyrazoles (Unsubstituted N): Capable of acting as both Hydrogen Bond Donors (HBD) and Acceptors (HBA). These often form tight H-bond networks in the solid state, requiring polar protic solvents (EtOH, MeOH) or high-dielectric aprotic solvents (DMSO) to disrupt the lattice.

-

N-Alkyl/Aryl Pyrazoles: Loss of HBD capability. Solubility shifts towards aprotic solvents (DCM, EtOAc, DMF).

-

Structural Logic Diagram

The following diagram illustrates the decision logic for predicting solubility based on substituents.

Solvent Selection Matrix

This matrix synthesizes empirical data for common derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and 4-chloro-1-methyl-1H-pyrazole-3-carbaldehyde .

| Solvent Class | Representative Solvents | Solubility Rating (25°C) | Application Context |

| Super-Solvents | DMSO, DMF, DMAc | Excellent (>100 mg/mL) | Reaction Media: Ideal for Vilsmeier-Haack and nucleophilic substitutions. Drawback: Difficult to remove; high boiling point. |

| Polar Protic | Methanol, Ethanol | Moderate (10-50 mg/mL) | Recrystallization: High solubility at boiling point, low at RT. Note: Methanol is often superior for 4-chloro analogs. |

| Chlorinated | DCM, Chloroform | Good (50-80 mg/mL) | Extraction/Workup: Standard organic phase for liquid-liquid extraction. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate | Chromatography: Good mobile phase components. Acetone often dissolves these compounds well but is poor for recrystallization due to high volatility. |

| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | Anti-Solvent: Used to crash out products from DCM or Ethyl Acetate solutions. |

| Aqueous | Water, Brine | Insoluble | Precipitation: Pouring reaction mixtures (DMF/DMSO) into ice water is the standard isolation method. |

Experimental Protocols

Protocol A: The "Binary Solvent" Recrystallization

Standard single-solvent recrystallization often fails for these compounds due to their steep solubility curves. A binary system is more robust.

Target Compound: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (and analogs).[1][2][3] Solvent System: DMF (Good) / Ethanol (Poor) or Methanol (Good) / Water (Poor).

-

Dissolution: Place crude solid in a flask. Add the "Good Solvent" (e.g., DMF or boiling Methanol) dropwise with stirring until just dissolved. Do not add excess.

-

Filtration (Optional): If insoluble black specs remain, filter hot through a pre-warmed glass frit.

-

Nucleation: While keeping the solution warm (not boiling), add the "Poor Solvent" (e.g., Ethanol or Water) dropwise until a faint, persistent turbidity (cloudiness) appears.

-

Clarification: Add 1-2 drops of the "Good Solvent" to clear the turbidity.

-

Crystallization: Remove heat and allow the flask to cool slowly to room temperature. Do not use an ice bath immediately; this causes oiling out.

-

Harvest: Once crystals form, cool to 0°C for 15 minutes, then filter and wash with cold "Poor Solvent".

Protocol B: Vilsmeier-Haack Workup (Solubility-Driven)

The synthesis of these aldehydes typically involves POCl₃/DMF. The workup relies on the water-insolubility of the product.

-

Quench: Pour the reaction mixture slowly into a 5x volume of crushed ice/water with vigorous stirring.

-

Neutralization: Adjust pH to ~7-8 using Sodium Acetate or NaHCO₃. Critical: Acidic pH keeps basic pyrazoles protonated and water-soluble.

-

Precipitation: The aldehyde should precipitate as a solid. Stir for 1-2 hours to ensure all "oil" solidifies.

-

Filtration: Filter the solid.

-

Purification: Proceed to Protocol A.

Case Studies & Data Synthesis

The following table aggregates solubility data derived from synthesis literature [1, 7, 18].

| Compound | Structure Features | Best Recrystallization Solvent | Notes |

| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | N-Phenyl (Hydrophobic), Cl (Lipophilic) | DMF : Ethanol (1:1) | Soluble in DMSO/DMF. Insoluble in water. Can be recrystallized from Ethanol alone if volume is managed carefully [1]. |

| 4-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde | N-Methyl (Less hydrophobic), Cl | Methanol (Boiling) | High solubility in chlorinated solvents. Recrystallizes well from boiling MeOH upon cooling [7]. |

| 3-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde | N-H (H-Bond Donor), CF₃ (Strong Dipole) | Ethyl Acetate / Hexane | The N-H group allows H-bonding, but CF₃ increases lipophilicity. Often purified via column chromatography due to high solubility in organic solvents [14]. |

Purification Workflow Diagram

This workflow visualizes the decision process for isolating these aldehydes from a crude reaction mixture.

Troubleshooting Common Issues

-

Oiling Out: If the product forms an oil instead of crystals during recrystallization, the solution is likely too concentrated or cooling too fast. Remedy: Re-heat to dissolve, add a small amount of the "Good Solvent," and cool slowly with vigorous stirring. Seeding with a pure crystal is highly effective.

-

Hydrate Formation: Aldehydes can form gem-diols (hydrates) in the presence of water/acid. Prevention: Avoid prolonged exposure to acidic aqueous conditions. Dry the final solid under vacuum at 40-50°C to remove lattice water.

-

Color Impurities: Vilsmeier reactions often yield yellow/brown impurities. Remedy: A wash with cold 1:1 MeOH/Water during filtration removes many colored oligomers before recrystallization [7].

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 613027, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]

-

Organic Syntheses. (2010). Synthesis of 5-Benzo[1,3]dioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Organic Syntheses, Coll. Vol. 11, p. 246. Retrieved from [Link]

-

MDPI. (2023). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. Retrieved from [Link]

-

Deng, X., & Mani, N. S. (2010). Reaction of 4-chlorobenzaldehyde with methylhydrazine. Organic Syntheses. Retrieved from [Link]

Sources

- 1. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene [mdpi.com]

- 2. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]

3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde melting point data

An In-depth Technical Guide to the Physicochemical Characterization of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde: Focus on Melting Point Determination

For researchers, scientists, and drug development professionals, the precise characterization of novel chemical entities is a foundational pillar of scientific integrity and progress. The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The compound 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde represents a key intermediate for the synthesis of a diverse array of more complex molecules.[4][5] Its physicochemical properties, particularly its melting point, are critical indicators of purity, identity, and stability.

This guide provides a comprehensive overview of the melting point of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, contextualized within the broader landscape of pyrazole derivatives. While specific experimental data for this exact compound is not widely published, this guide will leverage data from closely related analogues and establish a rigorous protocol for its empirical determination.

The Significance of Melting Point in Compound Validation

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[6] This fundamental property serves as a crucial first-line assessment for several key attributes of a synthesized compound:

-

Purity Assessment: A pure crystalline substance will typically melt over a very narrow temperature range, often 0.5–1°C.[6][7] Impurities introduce defects into the crystal lattice, which disrupts the intermolecular forces and typically results in a lower and broader melting range, a phenomenon known as melting point depression.[6][7][8][9]

-

Identity Confirmation: The melting point is a characteristic physical constant of a pure compound. Comparing an experimentally determined melting point with a known literature value can help to confirm the identity of a substance.[8][10]

-

Quality Control: In pharmaceutical development and manufacturing, consistent melting point measurements across different batches provide an assurance of batch-to-batch consistency and quality control.[7][8][10]

Melting Point Data for 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde and Related Analogues

As of the latest literature review, a definitive, published melting point for 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde has not been prominently reported. The synthesis of related precursors, such as 3-hydroxy-1-phenyl-1H-pyrazole-4-carbaldehyde, has been detailed, but the final brominated product's physical data remains less characterized.[4]

However, data for isomeric and analogous compounds provide a valuable reference range. It is crucial to distinguish the topic compound from its isomers, where the bromine atom is located on a different ring.

| Compound Name | Structure | Melting Point (°C) | Melting Point (K) | Source |

| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Isomer with bromine on the C3 phenyl ring | 140 - 142 °C | 413 - 415 K | [3] |

| 3-Phenyl-1H-pyrazole-4-carboxaldehyde | Non-brominated analogue | 143 - 150 °C | 416 - 423 K | [11] |

The structural differences, particularly the position of the bromine atom, will influence the crystal packing and intermolecular forces, leading to different melting points. The electronegativity and size of the bromine atom on the pyrazole ring in the title compound are expected to significantly impact its melting point compared to these analogues.

Experimental Protocol for Melting Point Determination

The following protocol outlines a self-validating system for the accurate determination of the melting point of a newly synthesized batch of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde.

Materials and Instrumentation

-

Sample: 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde, finely powdered and thoroughly dried to remove any residual solvent.

-

Apparatus: Digital melting point apparatus (e.g., Electrothermal MEL-TEMP® or similar).[4]

-

Capillary Tubes: Thin-walled glass capillary tubes, sealed at one end.

-

Calibration Standards: Certified melting point standards with known, sharp melting points (e.g., benzophenone, caffeine).

Step-by-Step Methodology

-

Instrument Calibration:

-

Calibrate the melting point apparatus using at least two certified standards that bracket the expected melting point of the sample.

-

This step is critical for ensuring the trustworthiness and accuracy of the obtained data.

-

-

Sample Preparation:

-

Place a small amount of the finely powdered, dry compound onto a clean, dry watch glass.

-

Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the bottom. The sample should be tightly packed to a height of 2-3 mm.

-

Invert the tube and tap it gently on a hard surface to ensure the sample is densely packed at the bottom. Proper packing is essential for uniform heat transfer.

-

-

Measurement - Rapid Scan (Optional):

-

Place the packed capillary tube into the heating block of the apparatus.

-

Set a rapid heating rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range. This helps in setting the parameters for a more accurate measurement.

-

-

Measurement - Accurate Determination:

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the rapid scan.

-

Insert a new, properly packed capillary tube.

-

Set a slow heating rate of 1-2 °C per minute. A slow rate is crucial for allowing the system to remain in thermal equilibrium, ensuring a precise measurement.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Repeat for Validation:

-

Conduct the measurement in triplicate to ensure reproducibility. The results should be consistent within a narrow margin.

-

The following diagram illustrates the logical workflow for this experimental protocol.

Causality Behind Experimental Choices & Factors Influencing Results

-

Heating Rate: A fast heating rate does not allow sufficient time for heat to be transferred equally from the heating block to the sample and the thermometer. This lag results in an observed melting point range that is artificially high and broad. A slow rate of 1-2 °C/min is standard for ensuring thermal equilibrium.

-

Sample Purity: As previously discussed, impurities disrupt the crystal lattice, lowering and broadening the melting range.[6][9] Therefore, if a synthesized batch of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde shows a wide melting range, further purification (e.g., recrystallization) is warranted.

-

Polymorphism: The existence of different crystalline forms of the same compound is known as polymorphism. Polymorphs can have different melting points. It is crucial to control the crystallization process to ensure consistency.[8] Monitoring the melting point can help detect the presence of different polymorphs.

-

Human Error: Subjectivity in observing the exact point of melting can introduce variability. Using a modern digital apparatus with automated detection can enhance objectivity and reproducibility.

Conclusion

The melting point of 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is a critical parameter that underpins its identity and purity. While a specific value is not yet established in the literature, a systematic and rigorous application of the described protocol will yield a reliable and reproducible result. For researchers in drug discovery and medicinal chemistry, this attention to the fundamental physicochemical properties of intermediates like 3-bromo-1-phenyl-1H-pyrazole-4-carbaldehyde is non-negotiable for the synthesis of novel, safe, and effective therapeutic agents.

References

- Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. (2025, November 12).

- What is a Melting Point Device? - AELAB | Laboratory Equipment and Scientific Instrument Supplier. (2024, July 1).

- Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM. (2025, December 5).

- 3-Bromo-1-phenyl-1H-pyrazole | C9H7BrN2 | CID 21724056 - PubChem.

- Melting Point Determination - ResolveMass Laboratories Inc.

- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - MDPI. (2022, September 23).

- Melting Point Determination in Pharmaceutical Industry - NANOLAB.

- Chemical structure, melting point and reaction yield of new pyrazole derivatives 2-7.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions - KTU ePubl.

- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC - NIH.

- 3-(4-Bromophenyl)-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Chemsrc. (2025, August 20).

- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC. (2022, August 11).

- SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST - Jetir.Org.